Ethoxy(methyl)amine hydrochloride
Overview
Description
Ethoxy(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H9NO·HCl. It is also known by its IUPAC name, O-ethyl-N-methylhydroxylamine hydrochloride. This compound is typically found in the form of a white crystalline powder and is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxy(methyl)amine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows: [ \text{CH3CH2NH2} + \text{CH2O} + \text{HCl} \rightarrow \text{CH3CH2N(CH3)OH·HCl} ]
Another method involves the reaction of ethylamine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt: [ \text{CH3CH2NH2} + \text{CH3I} + \text{NaOH} \rightarrow \text{CH3CH2N(CH3)OH} ] [ \text{CH3CH2N(CH3)OH} + \text{HCl} \rightarrow \text{CH3CH2N(CH3)OH·HCl} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethoxy(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethoxy(methyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methylamine hydrochloride: Similar in structure but lacks the ethoxy group.
Ethylamine hydrochloride: Similar in structure but lacks the methyl group.
Dimethylamine hydrochloride: Contains two methyl groups instead of one ethoxy and one methyl group.
Uniqueness
Ethoxy(methyl)amine hydrochloride is unique due to the presence of both an ethoxy and a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-ethoxymethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3-5-4-2;/h4H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBEPUZXKEMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082680-18-9 | |
Record name | ethoxy(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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